Product packaging for Mono(2-ethylhexyl) terephthalate(Cat. No.:CAS No. 155603-50-2)

Mono(2-ethylhexyl) terephthalate

Cat. No.: B048379
CAS No.: 155603-50-2
M. Wt: 278.34 g/mol
InChI Key: HRUJAEJKCNCOGW-UHFFFAOYSA-N
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Description

Mono(2-ethylhexyl) terephthalate (MEHT) is a critical monoester metabolite of the high-production-volume plasticizer di(2-ethylhexyl) terephthalate (DEHT). Its primary research value lies in environmental science and toxicology, where it serves as a key biomarker for assessing human exposure and environmental impact. MEHT is instrumental in studying the biodegradation, metabolic pathways, and bioaccumulation potential of DEHT, a common replacement for ortho-phthalate plasticizers. Researchers utilize this compound in analytical methods development, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of DEHT exposure in biological matrices such as urine and serum. Furthermore, MEHT is employed in mechanistic studies to investigate the potential endocrine-disrupting effects and other toxicological endpoints associated with terephthalate-based plasticizers, providing vital insights for risk assessment. This high-purity standard is essential for ensuring accurate and reliable data in studies aimed at understanding the life cycle and health implications of widely used industrial polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B048379 Mono(2-ethylhexyl) terephthalate CAS No. 155603-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUJAEJKCNCOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935240
Record name 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155603-50-2
Record name Mono(2-ethylhexyl) terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONO(2-ETHYLHEXYL) TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Biotransformation Studies of Mono 2 Ethylhexyl Terephthalate

Laboratory Synthesis Routes for Research Reference Materials

The laboratory synthesis of mono(2-ethylhexyl) terephthalate (B1205515) (MEHTP) as a reference material is essential for analytical and toxicological studies. While direct synthesis of MEHTP is not commonly detailed in the literature, the synthesis of its parent compound, di(2-ethylhexyl) terephthalate (DEHTP), is well-established and provides a basis for obtaining MEHTP. The primary methods for DEHTP synthesis are transesterification and direct esterification.

One common industrial method involves the transesterification of dimethyl terephthalate with 2-ethylhexanol. wikipedia.org Another significant route is the direct esterification of terephthalic acid with 2-ethylhexanol, often at elevated temperatures and pressures in the presence of a catalyst, such as a titanium compound, to facilitate the reaction while removing the water produced. wikipedia.orggoogle.com A more sustainable approach has been developed using protic ionic liquids as both solvents and catalysts, allowing for high conversion and selectivity under milder conditions. mdpi.com

For research purposes, MEHTP can be produced through the controlled partial hydrolysis of the synthesized DEHTP. This process mimics the initial metabolic step that occurs in vivo.

In Vitro Metabolic Conversion Pathways

The biotransformation of di(2-ethylhexyl) terephthalate (DEHTP) to mono(2-ethylhexyl) terephthalate (MEHTP) and its subsequent metabolites is a key area of research for understanding its biological impact. In vitro studies using various tissue preparations have been instrumental in elucidating these pathways.

The initial and primary metabolic step for DEHTP is hydrolysis to MEHTP. nih.gov This conversion has been observed in in vitro systems using rat gut homogenate fractions. nih.gov The hydrolysis of DEHTP is a critical activation step, as the resulting monoester is then available for further oxidative metabolism.

Role of Hepatic Microsomal Enzymes in Biotransformation

Hepatic microsomal enzymes play a significant role in the metabolism of xenobiotics, including phthalates and their alternatives. While the initial hydrolysis of DEHTP to MEHTP is a key step, subsequent oxidative metabolism is also crucial. Studies on the related compound di(2-ethylhexyl) phthalate (B1215562) (DEHP) show that its monoester, MEHP, is metabolized by cytochrome P450 (CYP) enzymes in liver microsomes to various oxidative products. nih.govresearchgate.net Human CYP2C9 and CYP2C19, along with rat CYP2C6, are major isoforms involved in this process. nih.gov Although direct studies on the specific CYP isoforms metabolizing MEHTP are less common, the metabolic pathways of DEHP provide a strong model for understanding the biotransformation of DEHTP. The liver is a primary site for this metabolism, with intestinal metabolism also contributing. nih.gov

Identification of Oxidative Metabolites: Mono(2-ethylhydroxyhexyl) Terephthalate (MEHHTP), Mono(2-ethyloxohexyl) Terephthalate (MEOHTP), and Mono(2-ethyl-5-carboxypentyl) Terephthalate (MECPTP)

Following the initial hydrolysis of DEHTP to MEHTP, the monoester undergoes further oxidation of the 2-ethylhexyl side chain. nih.gov This leads to the formation of several key oxidative metabolites that have been identified in both in vitro and in vivo studies. nih.gov These metabolites are crucial biomarkers for assessing human exposure to DEHTP. nih.gov

The major oxidative metabolites identified include:

Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP): Formed by the hydroxylation of the alkyl chain.

Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP): Results from the oxidation of the hydroxyl group of MEHHTP.

Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP): The major urinary metabolite in humans, formed through further oxidation. nih.gov

The identification of these metabolites has been confirmed in human urine, with MECPTP being the most abundant, followed by MEHHTP. nih.gov The presence of these oxidative metabolites indicates that MEHTP undergoes extensive metabolism following its formation.

In Vivo Metabolism and Excretion Profiles

In vivo studies in both animals and humans have provided valuable insights into the absorption, distribution, metabolism, and excretion of di(2-ethylhexyl) terephthalate (DEHTP) and its metabolites, including this compound (MEHTP).

Mass Balance and Metabolic Fate in Organisms

In a human study with three male volunteers who received a single oral dose of DEHTP, the major urinary metabolite was 5cx-MEPTP (an isomer of MECPTP), accounting for about 13.0% of the administered dose. nih.gov This was followed by 5OH-MEHTP (an isomer of MEHHTP) at 1.8% and 5oxo-MEHTP (an isomer of MEOHTP) at 1.0%. nih.gov In total, about 16.1% of the dose was recovered as these specific metabolites in the urine within 48 hours, with the vast majority (95%) excreted in the first 24 hours. nih.gov

Species-Specific Metabolic Differences and Extrapolation to Humans

Significant species differences exist in the metabolism of phthalates and their alternatives, which must be considered when extrapolating animal data to humans. For the related compound DEHP, studies have shown considerable variation in the activity of metabolizing enzymes like lipase (B570770), UGT, ADH, and ALDH across species such as mice, rats, and marmosets. nih.gov For instance, lipase activity, which hydrolyzes the diester to the monoester, can differ dramatically between species. nih.gov

In the metabolism of DEHTP, rats primarily hydrolyze it to terephthalic acid and 2-ethylhexanol, with only a small fraction being converted to MEHTP and its subsequent oxidative metabolites. nih.govmdpi.com In contrast, human studies show that while hydrolysis to terephthalic acid occurs, the formation and subsequent oxidation of MEHTP is a significant pathway, leading to the excretion of metabolites like MECPTP and MEHHTP in urine. nih.govnih.gov These differences in metabolic pathways and the relative abundance of various metabolites are critical for accurate risk assessment.

Interactive Data Table: Key Metabolites of Di(2-ethylhexyl) Terephthalate

Compound NameAbbreviationRole
This compoundMEHTPPrimary hydrolytic metabolite of DEHTP
Mono(2-ethyl-5-hydroxyhexyl) terephthalateMEHHTPOxidative metabolite
Mono(2-ethyl-5-oxohexyl) terephthalateMEOHTPOxidative metabolite
Mono(2-ethyl-5-carboxypentyl) terephthalateMECPTPMajor oxidative metabolite excreted in human urine

Advanced Analytical Techniques for Quantifying Mono 2 Ethylhexyl Terephthalate and Its Metabolites in Biological and Environmental Matrices

Chromatographic Separation Methods

Effective separation of MEHTP and its metabolites from complex matrices is a critical first step in their quantification. High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose, offering robust and reliable separation prior to detection.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has proven to be a powerful tool for the analysis of terephthalate (B1205515) metabolites in human urine. nih.govresearchgate.net Reversed-phase chromatography is the most common approach, utilizing C18 columns to separate the analytes based on their hydrophobicity.

A key challenge in the analysis of MEHTP is its potential co-elution with its structural isomer, mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a metabolite of di(2-ethylhexyl) phthalate (DEHP). Therefore, chromatographic methods must be optimized to ensure baseline separation of these two compounds. One study successfully achieved this separation, which is critical for accurate quantification and exposure assessment. nih.gov

The mobile phases typically consist of a mixture of an aqueous component, often containing an additive like acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a range of metabolites with varying polarities within a single analytical run.

For instance, one validated HPLC method for the simultaneous determination of MEHP and DEHP in tissue samples employed a reversed-phase gradient elution with UV detection. nih.gov While this method used UV detection, the chromatographic principles are directly applicable to more sensitive mass spectrometric detection. Another study focusing on terephthalate metabolites in urine utilized an on-line sample clean-up with a two-column assembly, demonstrating the continuous advancement in HPLC techniques to improve sample throughput and reduce matrix effects. researchgate.netnih.gov

Interactive Table 1: Exemplary HPLC Parameters for MEHTP Analysis

ParameterDescription
Column C18 reversed-phase columns are commonly used.
Mobile Phase A Typically an aqueous solution, e.g., water with 0.1% acetic acid.
Mobile Phase B An organic solvent, such as acetonitrile or methanol.
Elution Gradient elution is often employed for optimal separation of multiple metabolites.
Flow Rate A typical flow rate is around 0.3 mL/min.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the detection and quantification of MEHTP and its metabolites, even at trace levels found in biological and environmental samples. When coupled with HPLC, it provides a robust analytical platform.

Tandem mass spectrometry (MS/MS) is the gold standard for quantification. researchgate.netnih.gov This technique involves the selection of a specific precursor ion (typically the deprotonated molecule [M-H]⁻ for MEHTP in negative ion mode) in the first mass analyzer, its fragmentation in a collision cell, and the detection of specific product ions in the second mass analyzer. This multiple-reaction monitoring (MRM) approach significantly enhances selectivity by filtering out background noise.

One study reported the limit of quantification (LOQ) for MEHTP in human urine to be 3.75 ng/mL, noting that this was influenced by background levels in procedural blanks. nih.govnih.gov Other research has focused on the side-chain oxidized monoesters of DEHTP, identifying them as promising biomarkers and developing methods for their quantification. researchgate.netnih.gov

Table 2: Mass Spectrometric Parameters for Selected Terephthalate Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Mono(2-ethylhexyl) terephthalate (MEHTP)277.1165.1Negative
mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP)293.1121.0Negative
mono-2-ethyl-5-oxohexyl terephthalate (MEOHTP)291.1247.1Negative
mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP)321.1165.1Negative

Data sourced from studies on DEHTP metabolites.

Isotope Dilution-Mass Spectrometry Approaches

Isotope dilution mass spectrometry (ID-MS) is a highly accurate quantification technique that corrects for sample matrix effects and variations in instrument response. nih.gov This method involves spiking the sample with a known amount of a stable isotopically labeled internal standard of the analyte. Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, chromatography, and ionization, allowing for precise correction of any losses or variations.

The availability of isotopically labeled MEHTP, such as mono-2-ethylhexyl terephthalate (ring-¹³C₆), is a significant advancement for the application of ID-MS in MEHTP analysis. isotope.com The use of such standards has been shown to be suitable for correcting matrix effects in the analysis of phthalate and terephthalate metabolites. nih.gov Although some earlier studies noted a lack of corresponding isotopically labeled standards for certain terephthalate metabolites, the commercial availability of these compounds has greatly improved the accuracy and reliability of quantification. nih.govnih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. This capability is invaluable for the identification of novel metabolites of DEHTP.

Studies have utilized HRMS to investigate the in vitro metabolism of DEHTP using human liver microsomes. nih.gov Through the analysis of accurate mass and fragmentation patterns, researchers have been able to tentatively identify several oxidative metabolites of DEHTP, including MEHTP, mono-2-ethyloxohexyl terephthalate (MEOHTP), and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP). nih.gov The fragmentation of phthalate metabolites often yields characteristic ions. For instance, the deprotonated benzoate (B1203000) ion ([C₆H₅COO]⁻) at m/z 121.0295 is a common fragment for many phthalate metabolites. nih.gov The study of these fragmentation pathways is crucial for the structural elucidation of new metabolites in non-targeted analysis. nih.gov Mass spectral databases, such as MassBank, contain fragmentation data for compounds like MEHTP, which can aid in its identification.

Authentic Standard Development and Validation for Analytical Accuracy

The availability of high-purity, well-characterized authentic standards is a prerequisite for the development of accurate and reliable analytical methods. These standards are essential for instrument calibration, method validation, and quality control.

Commercial suppliers now offer certified reference materials for MEHTP, including both unlabeled and isotopically labeled (e.g., ring-¹³C₆) forms. isotope.comlgcstandards.com The synthesis of these standards involves precise chemical reactions, such as the esterification of terephthalic acid with 2-ethylhexanol. monash.edu

The validation of an analytical method is a comprehensive process that establishes its suitability for its intended purpose. researchgate.netlgcstandards.com Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. researchgate.net

One study on terephthalate metabolites reported excellent accuracy (recoveries: 86–117%) and precision (relative standard deviation: 0.6–12.2%) for their analytical method. nih.gov However, it was also noted that for some terephthalates, validation was incomplete due to the lack of certified reference materials at the time. nih.gov The increasing availability of high-quality standards is helping to overcome these challenges, leading to more robust and validated analytical methods for MEHTP and its metabolites.

Toxicological Profiles and Molecular Mechanisms of Mono 2 Ethylhexyl Terephthalate

Hepatic System Interactions

Mechanisms of Hepatic Injury

The liver is a primary target for the toxic effects of many xenobiotics, and metabolites of terephthalates are no exception. Research indicates that MEHTP's counterpart from ortho-phthalates, mono(2-ethylhexyl) phthalate (B1215562) (MEHP), induces hepatic peroxisome proliferation in rodents, a process linked to liver toxicity. nih.gov While direct evidence for MEHTP-induced hepatic injury mechanisms is still emerging, studies on its parent compound, DEHTP, and its other metabolites provide significant insights.

Recent epidemiological and toxicological studies have linked DEHTP metabolites to nonalcoholic fatty liver disease (NAFLD). nih.govacs.org Specifically, mono(2-ethyl-5-hydroxyhexyl) terephthalate (B1205515) (MEHHTP), a further oxidized metabolite of MEHTP, has been shown to contribute more significantly to the risk of NAFLD than many conventional phthalate metabolites. nih.gov In vitro experiments using the human hepatocyte cell line HepG2 revealed that MEHHTP exposure promotes a dose-dependent accumulation of lipids. nih.govacs.org This is achieved by upregulating lipogenic gene programs, with the activation of Liver X receptor α (LXRα) identified as a potential key regulator in this process. nih.govacs.org These findings suggest that the metabolic pathway leading from DEHTP through MEHTP to MEHHTP can disrupt hepatic lipid homeostasis, providing a plausible mechanism for liver injury.

Cellular and Molecular Toxicity Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of chemical-induced toxicity. While direct studies on MEHTP are limited, research on the analogous phthalate metabolite, MEHP, provides a strong model for potential mechanisms. MEHP is known to induce oxidative stress by increasing ROS levels. nih.govnih.gov This can lead to a cascade of cellular damage.

Cells possess a sophisticated antioxidant defense system to counteract oxidative stress. This includes enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase (CAT). nih.gov Studies on MEHP have shown that it can disrupt the expression and activity of these crucial antioxidant enzymes, leading to an accumulation of ROS. nih.govnih.gov The cellular response to oxidative stress also involves transcriptional pathways, such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant and detoxifying enzymes. nih.gov When these antioxidant responses are overwhelmed, cellular damage and apoptosis can ensue. nih.gov In zebrafish liver cells, MEHP has been shown to induce both oxidative stress and lipid accumulation, highlighting the interconnectedness of these toxicological pathways. sigmaaldrich.com

The regulation of cell proliferation and apoptosis (programmed cell death) is critical for tissue homeostasis, and disruption of these processes is a hallmark of toxicity. The phthalate metabolite MEHP has been demonstrated to inhibit cell viability in a dose-dependent manner. nih.govresearchgate.net This is often accompanied by cell cycle arrest, specifically in the G0/G1 phase, which prevents cells from entering the DNA synthesis phase and dividing. nih.govresearchgate.net

Furthermore, exposure to MEHP can trigger apoptosis. nih.goviss.it This is evidenced by changes in the expression of key apoptotic regulatory proteins. For instance, MEHP exposure has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.govnih.govnih.gov This shift in the Bcl-2/Bax ratio favors the initiation of the apoptotic cascade. Additionally, increased expression of caspases, such as Caspase-3 and Caspase-1, which are executioner enzymes in the apoptotic and pyroptotic pathways, has been observed following MEHP treatment. nih.gov In human endometrial microvascular endothelial cells, MEHP was found to facilitate both apoptosis and pyroptosis through the activation of the NLRP3 inflammasome. nih.gov

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play essential roles in the regulation of lipid metabolism, inflammation, and cellular differentiation. nih.gov They are known targets for phthalate monoesters. The three main isoforms are PPARα, PPARγ, and PPARβ/δ.

The phthalate metabolite MEHP is a known activator of both PPARα and PPARγ. researchgate.net Activation of PPARα in the liver is linked to the peroxisome proliferation observed in rodents, a key event in phthalate-induced hepatocarcinogenesis. PPARγ activation is involved in adipocyte differentiation and has been implicated in placental development. nih.govnih.gov Studies have shown that MEHP can have a U-shaped dose-response effect on trophoblast differentiation mediated by the PPARγ pathway, acting as an endocrine disruptor in the human placenta. nih.govnih.gov Research comparing different phthalate monoesters has revealed that the potency and efficacy of PPARα and PPARγ activation increase with the length of the alcohol side-chain. There are also notable species differences, with mouse PPARα generally being more sensitive to activation by phthalate monoesters than human PPARα. In contrast, MEHTP, the terephthalate counterpart to MEHP, has been shown to act as an antagonist on thyroid hormone receptors, suggesting different receptor interaction profiles between phthalate and terephthalate monoesters. mdpi.com

Reproductive and Developmental System Interactions

The reproductive and developmental toxicity of phthalates, particularly DEHP and its primary active metabolite MEHP, is well-documented. mdpi.com MEHP is considered a reproductive toxicant, and exposure has been associated with adverse effects on both male and female reproductive systems. nih.govnih.govresearchgate.net In males, MEHP exposure can lead to testicular atrophy and disrupt Sertoli cell function, leading to germ cell apoptosis. researchgate.netmdpi.com In females, MEHP can inhibit the growth of ovarian antral follicles by inducing oxidative stress. nih.govnih.gov

In contrast, the parent compound of MEHTP, di(2-ethylhexyl) terephthalate (DEHTP), is often cited for its lack of reproductive toxicity compared to DEHP. mdpi.com This difference is a key reason for its use as a replacement plasticizer. A comparative study on the effects on thyroid receptors provides some molecular-level insights into these differing toxicological profiles. This study found that while MEHP acted as a partial agonist on thyroid hormone receptors, MEHTP functioned as an antagonist at non-cytotoxic concentrations. mdpi.com Furthermore, the oxidized metabolites of DEHTP showed no effect on these receptors, whereas an oxidized metabolite of DEHP was an agonist. mdpi.com Although MEHP has been shown to negatively impact preimplantation embryo development at high concentrations, nih.gov studies on the teratogenicity of MEHP in mice did not find it to be teratogenic, unlike its parent compound DEHP when administered orally. nih.gov This highlights the complexity of comparing the toxicity of these compounds, which can be influenced by metabolism, route of administration, and the specific endpoint being measured.

Interactive Data Tables

Table 1: Comparative Effects of MEHTP and MEHP on Cellular Receptors

Compound Receptor Effect Species Finding Citation
MEHTP Thyroid Hormone Receptor Antagonist Human Antagonistic effect at non-cytotoxic concentrations (2–5 µg/mL). mdpi.com
MEHP Thyroid Hormone Receptor Partial Agonist Human Partial agonist activity between 10 and 20 µg/mL. mdpi.com
MEHP PPARα Agonist Mouse, Human Activates both mouse and human PPARα, with higher sensitivity in mouse.

| MEHP | PPARγ | Agonist | Mouse, Human | Activates both mouse and human PPARγ with similar sensitivity. | nih.govnih.gov |

Table 2: Summary of MEHP Cellular Toxicity Findings

Toxicity Endpoint Model System Key Findings Citation
Oxidative Stress Mouse Ovarian Antral Follicles Increased ROS levels; inhibited expression and activity of SOD1 and GPX. nih.govnih.gov
Cell Proliferation Mouse Spermatogonia-Derived (GC-1) Cells Reduced cell viability and induced G0/G1 phase cell cycle arrest. nih.govresearchgate.net
Apoptosis Human Endometrial Microvascular Endothelial Cells Reduced Bcl-2/Bax ratio; increased Caspase-3 and Caspase-1 expression. nih.gov
Apoptosis Mouse Ovarian Antral Follicles Decreased expression of Bcl-2; increased expression of Bax. nih.govnih.gov

| Embryo Development | Mouse Preimplantation Embryos | Reduced blastocyst formation and hatching at high concentrations. | nih.gov |

Influence on Folliculogenesis and Steroidogenesis

Mono(2-ethylhexyl) terephthalate (MEHT) has been shown to exert significant influence on the fundamental ovarian processes of folliculogenesis and steroidogenesis. Research indicates that MEHT, the primary metabolite of di(2-ethylhexyl) terephthalate (DEHT), can directly impact the development of ovarian follicles and the synthesis of steroid hormones.

Studies utilizing cultured mouse antral follicles have demonstrated that MEHT can impair follicle growth. mdpi.com Furthermore, in neonatal mouse ovaries, MEHT has been observed to accelerate the recruitment of primordial follicles, the earliest stage of follicle development. mdpi.comnih.gov This acceleration is thought to occur through the overactivation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.govnih.gov Specifically, MEHT exposure has been linked to a decrease in the levels of phosphatase and tensin homolog (PTEN), an inhibitor of the PI3K pathway, and an increase in phosphorylated protein kinase B, a downstream effector of the pathway. nih.govnih.gov This disruption in signaling leads to a reduction in the number of primordial follicles and an increase in the proportion of primary follicles. nih.govillinois.edu

In addition to its effects on follicle development, MEHT also significantly inhibits steroidogenesis. nih.govnih.gov In cultured mouse antral follicles, MEHT exposure has been shown to decrease the production of several key steroid hormones, including androstenedione, testosterone (B1683101), estrone, and estradiol (B170435). mdpi.com This reduction in hormone levels is attributed to the decreased messenger RNA (mRNA) expression of critical steroidogenic enzymes. nih.govnih.gov Research has specifically identified a decrease in the mRNA levels of 17α-hydroxylase-17,20-desmolase, 17β-hydroxysteroid dehydrogenase, and aromatase following MEHT exposure. nih.gov Interestingly, the mechanism by which MEHT inhibits steroidogenesis appears to differ from that of its parent compound, DEHT. While DEHT exposure leads to a decrease in precursor steroid hormones with little change in enzyme levels, MEHT directly suppresses the expression of the enzymes themselves. nih.gov

The following table summarizes the observed effects of this compound on folliculogenesis and steroidogenesis based on in vitro studies.

Process Observed Effect Affected Biomolecules/Pathways Model System
Folliculogenesis Accelerated primordial follicle recruitment↑ Phosphorylated Protein Kinase B, ↓ Phosphatase and Tensin Homolog (PTEN), Overactivation of PI3K signalingNeonatal mouse ovaries
Impaired follicle growthNot specifiedMouse antral follicles
Steroidogenesis Inhibition of steroid hormone production↓ mRNA levels of 17α-hydroxylase-17,20-desmolase, 17β-hydroxysteroid dehydrogenase, and AromataseMouse antral follicles
Decreased levels of androstenedione, testosterone, estrone, and estradiolNot specifiedMouse antral follicles

Human Exposure Assessment and Biomonitoring of Mono 2 Ethylhexyl Terephthalate Metabolites

Identification of Specific Biomonitoring Markers in Human Fluids

The assessment of human exposure to Di(2-ethylhexyl) terephthalate (B1205515) (DEHTP) relies on the identification and quantification of its metabolites in human fluids, primarily urine. While Mono(2-ethylhexyl) terephthalate (MEHTP) is the initial hydrolysis product, further oxidized metabolites are considered more reliable biomarkers. nih.govcpsc.gov

In vitro studies using intestinal homogenates have demonstrated that DEHTP is rapidly hydrolyzed to MEHTP, terephthalic acid (TPA), and 2-ethylhexanol (2-EH). cpsc.gov However, in human biomonitoring, the focus has shifted to specific oxidative metabolites of MEHTP. These downstream metabolites are less likely to be the result of external contamination from the parent compound, DEHTP.

The most significant and widely used biomarkers for DEHTP exposure are its specific, side-chain oxidized monoesters. nih.gov Key among these are:

mono-2-ethyl-5-hydroxyhexyl terephthalate (5OH-MEHTP or MEHHTP) nih.govumweltprobenbank.de

mono-2-ethyl-5-carboxypentyl terephthalate (5cx-MEPTP or MECPTP) nih.govumweltprobenbank.de

mono-2-ethyl-5-oxohexyl terephthalate (5oxo-MEHTP) umweltprobenbank.de

mono-(2-carboxyl-methyl-hexyl) terephthalate (2cx-MMHTP) umweltprobenbank.de

Studies have shown that MECPTP and MEHHTP are consistently detected in human urine and are considered robust biomarkers of DEHTP exposure. nih.govnih.gov Together, these two metabolites account for approximately 15% of an oral dose of DEHTP excreted in urine, with MECPTP comprising about 13% and MEHHTP about 2%. nih.gov Other potential metabolites represent a much smaller fraction of the excreted dose, making them less practical for biomonitoring. nih.gov The strong correlation observed between the urinary concentrations of MECPTP and MEHHTP further supports their use as reliable indicators of DEHTP exposure. nih.govnih.gov

Population-Level Biomonitoring Studies

Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, provide valuable data on the exposure of the general population to various environmental chemicals, including DEHTP. nih.govnih.gov

Biomonitoring studies have demonstrated widespread exposure to DEHTP in the general population. Data from the 2015–2016 NHANES revealed high detection frequencies for DEHTP metabolites in the U.S. population aged three years and older. nih.gov

Specifically, the weighted detection frequencies were 96% for mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) and 99.9% for mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP). nih.gov This near-ubiquitous detection indicates that human exposure to the parent compound, DEHTP, is common. nih.govnih.gov

Concentration levels of these metabolites provide a quantitative measure of this exposure. In a 2016 study of a convenience sample of U.S. adults, the geometric mean concentrations for MECPTP and MEHHTP were 13.1 ng/mL and 3.1 ng/mL, respectively. nih.gov In all examined demographic groups, MECPTP concentrations were found to be higher than those of MEHHTP. nih.gov

Detection and Concentration of DEHTP Metabolites in U.S. Adults (2016)

MetaboliteDetection FrequencyGeometric Mean (ng/mL)
mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP)Detected in all samples13.1
mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP)91%3.1

Data from a convenience sample of U.S. adults. nih.gov

Analysis of biomonitoring data has revealed specific trends in DEHTP exposure related to demographic factors and time.

Demographic Trends:

Gender: Females have been found to have significantly higher adjusted geometric mean concentrations of both MEHHTP and MECPTP compared to males. nih.gov

Age: An inverse relationship has been observed between age and exposure, with metabolite concentrations decreasing significantly as age increases. nih.gov In contrast, studies on the ortho-phthalate DEHP have often shown higher exposures in children. nih.gov

Income: A positive association has been noted between household income and urinary concentrations of DEHTP metabolites, with levels increasing significantly with higher income. nih.gov

Race/Ethnicity: No significant associations have been found between the adjusted geometric mean concentrations of MEHHTP and MECPTP and race or ethnicity. nih.gov

Temporal Trends: In contrast to the declining exposure trends seen for some ortho-phthalates like DEHP, exposure to DEHTP appears to be on the rise. nih.govnih.govgwu.edu A study analyzing urine samples from 2000 to 2016 observed a clear upward trend for MEHHTP and MECPTP concentrations. nih.gov This suggests that the use of DEHTP as a replacement plasticizer is leading to increased human exposure over time. nih.govnih.gov

Exposure Sources and Pathways Contributing to Human Internal Dose

Human exposure to di(2-ethylhexyl) terephthalate (DEHTP) and the subsequent internal dose of its metabolites, including this compound (MEHTP), occurs through various sources and pathways. cpsc.govnih.gov Given that DEHTP is used as a plasticizer in a wide range of consumer products, exposure is widespread. nih.gov

The primary routes of human exposure to phthalates and their alternatives are ingestion, inhalation, and dermal absorption. nih.gov For DEHTP, ingestion is considered a major pathway. cpsc.gov Products that can lead to exposure include:

Food Contact Materials: DEHTP is permitted for use in materials that come into contact with food, such as bottle cap liners, conveyor belts, and food packaging films. umweltprobenbank.de

Consumer Products: The compound is also found in flooring, waterproof clothing, and shoe soles. umweltprobenbank.de

Human biomonitoring provides an integrated measure of exposure from all these sources. mdpi.com While it is challenging to pinpoint the exact contribution of each source, the detection of DEHTP metabolites in urine confirms their absorption into the body. nih.govmdpi.com Studies analyzing DEHP metabolites have suggested that certain meals can lead to peak exposure events, a finding that may also be relevant for DEHTP. nih.gov The lack of a significant correlation between urinary concentrations of DEHTP metabolites and DEHP metabolites suggests that their primary exposure sources are different. nih.gov

Pharmacokinetic Modeling for Exposure Reconstruction and Internal Dose Estimation

Pharmacokinetic (PK) or physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are increasingly valuable in chemical risk assessment for interpreting biomonitoring data. nih.gov

For DEHTP, a PBPK model has been developed to understand its metabolism and kinetics. nih.gov Such models can be used for "exposure reconstruction," a process that uses the concentrations of metabolites measured in urine to estimate the timing and magnitude of the initial exposure to the parent compound. nih.gov

A PBPK model for DEHTP was developed and calibrated using data from a controlled human study where male volunteers received a single oral dose. nih.gov The model described the absorption of DEHTP from the gastrointestinal tract, its metabolism to MEHTP in the intestine and liver, and the subsequent metabolism and elimination of MEHTP. nih.gov

These models help to:

Estimate Intake: By simulating the processes from external exposure to internal dose and finally to urinary excretion, researchers can back-calculate the likely intake dose that would result in the observed metabolite concentrations.

Interpret Biomonitoring Data: PK models provide a framework for understanding the relationship between the measured biomarker levels and the actual exposure event, considering the timing of exposure and the elimination half-life of the metabolites, which for MEHTP metabolites is approximately 7 hours. cpsc.gov

Bridge Data Gaps: In vitro and in silico methods can generate parameters for PBPK models, helping to refine them even when extensive human data is unavailable. nih.gov

By integrating biomonitoring data with pharmacokinetic models, it is possible to gain a more quantitative understanding of human exposure to DEHTP and the resulting internal dose of its metabolites. nih.govnih.gov

Environmental Occurrence, Fate, and Degradation of Mono 2 Ethylhexyl Terephthalate

Occurrence in Environmental Compartments

DEHTP, the parent compound of MEHTP, is found in various environmental matrices due to its extensive use. nih.gov Consequently, MEHTP is also detected in these compartments as a result of DEHTP degradation. Studies have shown the presence of DEHTP in surface waters, wastewater, landfill leachate, sludge, and soil. nih.gov Because DEHTP has a strong tendency to adsorb to solid matter, it is expected to be found in higher concentrations in soil and sediment. cpsc.govoecd.org The slow release of DEHTP from PVC products like waterstops, gaskets, and wire coatings contributes to its environmental presence. oecd.org

The table below summarizes the occurrence of the parent compound, DEHTP, which indicates the potential presence of MEHTP in these environmental compartments.

Environmental CompartmentConcentration Range of DEHP
Surface Waters0.013–18.5 µg/L
Wastewater0.716–122 µg/L
Landfill Leachate88–460 µg/L
Sludge12–1250 mg/kg
Soil2–10 mg/kg
Data for Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a structural isomer of DEHTP. nih.gov

Degradation Pathways in Environmental Media

The degradation of MEHTP is intrinsically linked to the breakdown of its parent compound, DEHTP. The primary degradation pathways for DEHTP, leading to the formation and subsequent breakdown of MEHTP, involve hydrolytic and oxidative processes.

In biological systems and the environment, the initial step in the degradation of DEHTP is hydrolysis. evitachem.com This process involves the cleavage of one of the ester bonds of the DEHTP molecule, resulting in the formation of MEHTP and 2-ethylhexanol. cpsc.govevitachem.com This hydrolysis can be facilitated by enzymes, such as esterases, present in microorganisms and higher organisms. evitachem.comnih.gov In vitro studies using intestinal homogenates have demonstrated that DEHTP is rapidly hydrolyzed, with a half-life of approximately 53 minutes, to terephthalic acid, 2-ethylhexanol, and smaller amounts of MEHTP. cpsc.gov

Further hydrolysis of MEHTP yields terephthalic acid and another molecule of 2-ethylhexanol. evitachem.com This two-step hydrolysis is a key pathway for the breakdown of DEHTP in the environment.

Following or in conjunction with hydrolysis, oxidative processes further degrade MEHTP. The 2-ethylhexyl side chain of MEHTP can undergo oxidation to form various metabolites. evitachem.com These can include hydroxylated and carboxylated derivatives. For instance, studies on DEHTP metabolites in urine have identified oxidized products such as mono(2-ethyl-5-hydroxyhexyl) terephthalate (B1205515) (MEHHTP) and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP). nih.gov The formation of these compounds indicates that oxidation of the alkyl chain is a significant degradation pathway.

Advanced oxidation processes (AOPs), such as UV-activated peroxymonosulfate, have been shown to effectively degrade DEHP, a structural isomer of DEHTP. researchgate.net The degradation mechanism involves direct oxidation, hydroxylation, breaking of the ester link, and decarboxylation, which suggests that similar oxidative pathways could be relevant for DEHTP and MEHTP degradation in the environment. researchgate.net

Microbial Transformation and Production in Environmental Contexts

Microorganisms play a crucial role in the transformation of DEHTP and the subsequent production and degradation of MEHTP. Several bacterial strains have been identified that are capable of degrading DEHP, and it is plausible that similar microorganisms can also metabolize DEHTP. plos.orgnih.gov

The general microbial degradation pathway for phthalate esters like DEHTP involves an initial hydrolysis to the monoester (MEHTP) and the corresponding alcohol (2-ethylhexanol). plos.org This step is often carried out by extracellular or intracellular hydrolases. nih.gov For example, a hydrolase from Gordonia sp. has been shown to effectively hydrolyze mono-2-ethylhexyl phthalate. nih.gov

The resulting MEHTP is then further degraded by microorganisms. The process typically involves the hydrolysis of the remaining ester bond to form terephthalic acid, which can then be funneled into central metabolic pathways. plos.org For instance, some bacteria can degrade phthalic acid (a similar compound to terephthalic acid) through intermediates like salicylic (B10762653) acid. nih.gov

Studies on mangrove rhizosphere have shown that microbial activity can accelerate the degradation of DEHP, with the production of MEHTP as an intermediate. nih.gov This suggests that microbially active environments, such as soil and sediment, are important sites for the transformation of DEHTP and the subsequent fate of MEHTP.

The table below lists some microorganisms capable of degrading DEHP, which may also have the potential to degrade DEHTP and MEHTP.

MicroorganismDegradation CapabilityReference
Enterobacter spp. Strain YC-IL1High DEHP degradation rate in soil. nih.gov
Gordonia sp.Predominant species in a halotolerant consortium that degrades DEHP. plos.org
Rhodococcus sp.Part of a halotolerant consortium that degrades DEHP. plos.org
Achromobacter sp.Part of a halotolerant consortium that degrades DEHP. plos.org
Burkholderia sp. SP4High capability of degrading DEHP. nih.gov

Bioaccumulation Potential and Ecological Implications

The bioaccumulation potential of MEHTP is an important consideration for its ecological impact. As a metabolite of DEHTP, its potential to accumulate in organisms is linked to the properties of the parent compound. DEHTP has an estimated octanol/water partition coefficient (Kow) of 8.39, indicating a high potential for bioaccumulation. oecd.org It is expected to bind tightly to particulate matter and sediment in the water column. cpsc.gov

While MEHTP itself is more water-soluble than DEHTP, its lipophilic nature still suggests a potential for accumulation in fatty tissues of organisms. ontosight.ainih.gov Studies on the related compound, mono(2-ethylhexyl) phthalate (MEHP), have shown its accumulation in fat cells. nih.gov The detection of MEHP in the urine of marine mammals like bottlenose dolphins further indicates the potential for these metabolites to enter and persist in wildlife. nih.gov

The ecological implications of MEHTP are an area of ongoing research. As a metabolite of a widely used plasticizer, its presence in the environment raises concerns about potential effects on aquatic and terrestrial ecosystems. The endocrine-disrupting potential of phthalates and their metabolites is a key concern, as exposure has been linked to reproductive and developmental issues in animals. wikipedia.org

Comparative Toxicological Genomics and Structure Activity Relationship Sar Analyses

Structural Isomer Comparisons: Terephthalates versus Phthalates

The fundamental difference between terephthalates and phthalates lies in their molecular structure. They are structural isomers, meaning they possess the same chemical formula but differ in the arrangement of the ester groups on the benzene (B151609) ring. In terephthalates like MEHTP, the functional groups are in the para position (1,4), situated directly opposite each other. In contrast, the ester groups in phthalates, such as in the analogous mono(2-ethylhexyl) phthalate (B1215562) (MEHP), are in the ortho position (1,2), adjacent to one another.

This isomeric distinction significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. The para substitution in terephthalates results in a more linear and rigid structure compared to the bent and more flexible conformation of ortho-phthalates. This structural variance is a key determinant of their differing toxicological profiles. For instance, MEHTP has demonstrated lower cytotoxicity than its ortho-isomer, MEHP. mdpi.comnih.gov

The metabolism of the parent compounds also reflects these structural differences. DEHTP is primarily hydrolyzed to MEHTP, while DEHP is metabolized to MEHP. researchgate.netnih.gov While both monoesters can undergo further oxidative metabolism, the initial shape of the primary metabolite is critical for its interaction with biological receptors. researchgate.net Studies comparing the effects of these metabolites have shown that the terephthalate (B1205515) isomer generally exhibits a less hazardous profile. For example, in studies on thyroid hormone receptors, MEHTP acted as an antagonist, whereas MEHP was found to be a partial agonist. mdpi.comnih.gov This highlights how the seemingly subtle change from an ortho- to a para-isomer can lead to fundamentally different biological responses.

Table 1: Structural and Toxicological Comparison of MEHTP and MEHP

FeatureMono(2-ethylhexyl) terephthalate (MEHTP)Mono(2-ethylhexyl) phthalate (MEHP)Reference(s)
Isomer Type para-phthalate (1,4-isomer)ortho-phthalate (1,2-isomer)N/A
Parent Compound Di(2-ethylhexyl) terephthalate (DEHTP)Di(2-ethylhexyl) phthalate (DEHP) researchgate.net
Molecular Shape More linear and rigidBent and more flexibleN/A
Cytotoxicity Lower than MEHPHigher than MEHTP mdpi.comnih.gov
Thyroid Receptor Activity AntagonistPartial Agonist mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predicting Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. ddg-pharmfac.netnih.gov These models are invaluable in toxicology for predicting the potential effects of chemicals, such as endocrine disruption, without extensive laboratory testing. researchgate.netnih.gov For phthalate alternatives like terephthalates, QSAR models help in prioritizing substances for further investigation and in designing safer chemicals. acs.orgdiva-portal.org

The principles of QSAR dictate that the activity of a chemical is a function of its structural, physicochemical, and electronic properties, which are quantified by molecular descriptors. researchgate.net In the context of MEHTP, QSAR models can be developed to predict its potential for interacting with various biological targets, including nuclear receptors. nih.govfrontiersin.org By comparing the molecular descriptors of MEHTP with a large database of compounds with known toxicological profiles, these models can estimate its biological activity. researchgate.net

For example, QSAR models developed to predict estrogenic activity often rely on descriptors related to molecular shape, hydrophobicity, and the presence of specific functional groups. researchgate.netacs.org When applied to MEHTP, these models would likely predict a lower potential for endocrine disruption compared to its ortho-isomer, MEHP, due to the differences in their molecular geometry. The more linear shape of MEHTP is generally less conducive to binding with the ligand-binding pockets of hormone receptors. The development and validation of such models are guided by principles that ensure they have a defined endpoint, a clear algorithm, a specified domain of applicability, and robust statistical validation. acs.orgdiva-portal.org

In Silico Docking Studies for Receptor Binding Affinity and Ligand Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govnih.gov This method provides insights into binding affinity and the nature of the interactions, which is crucial for assessing the potential of chemicals like MEHTP to interfere with biological pathways. nih.govnih.govresearchgate.net

Docking studies have been employed to compare the binding of MEHTP and its isomer MEHP to various nuclear receptors, which are known targets for endocrine-disrupting chemicals. nih.govnih.gov For instance, the peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors have been subjects of such investigations. mdpi.comnih.govnih.gov A comparative study on thyroid receptors found that while MEHP could adopt a binding pose similar to the natural hormone T3, MEHTP adopted a distinctly different orientation within the receptor's binding pocket. nih.gov This difference in binding mode, attributed to the para versus ortho structure, resulted in MEHTP acting as an antagonist while MEHP showed partial agonistic activity. mdpi.comnih.gov

Similarly, while some phthalates have shown binding affinity for the androgen and estrogen receptors, these interactions are generally weak. epa.govoup.com Docking simulations can help to elucidate why these interactions are weak and how they differ between isomers. The process often involves preparing the receptor structure and then using sophisticated algorithms to sample various ligand conformations and orientations within the binding site, followed by a scoring function to estimate the binding affinity. scilit.comyoutube.com The flexibility of the receptor can also be taken into account to provide a more accurate prediction of the binding event. springernature.com

Table 2: Summary of In Silico Docking Findings for MEHTP and MEHP

Receptor TargetMEHTP InteractionMEHP InteractionReference(s)
Thyroid Receptors Antagonistic binding mode, different from the natural ligand.Partial agonist, mimics the binding mode of the natural ligand. mdpi.comnih.gov
Androgen Receptor (AR) Not explicitly studied for MEHTP, but its parent compound DEHTP shows less activity than DEHP.Weak anti-androgenic effects observed. researchgate.net
Estrogen Receptor (ER) Not explicitly studied for MEHTP, but its parent compound DEHTP shows less activity than DEHP.Exhibited anti-estrogenic effects. researchgate.net
Peroxisome Proliferator-Activated Receptors (PPARs) Less potent activator than MEHP.Known activator, particularly of PPARα and PPARγ. nih.govnih.gov

Stereoisomer-Specific Toxicological Potency and Mechanisms

The concept of stereoisomerism adds another layer of complexity to the toxicology of MEHTP. The 2-ethylhexyl side chain of MEHTP contains a chiral carbon atom, which means that MEHTP can exist as two non-superimposable mirror images, or enantiomers: (R)-MEHTP and (S)-MEHTP. Because biological systems, including enzymes and receptors, are themselves chiral, they can interact differently with each enantiomer. alrasheedcol.edu.iqwikipedia.org This can lead to stereospecificity, where one stereoisomer is more potent or has a different mechanism of action than the other. numberanalytics.comntu.edu.sgmasterorganicchemistry.com

While research specifically investigating the stereoisomer-specific toxicity of MEHTP is limited, studies on its phthalate counterpart, MEHP, have demonstrated the importance of stereochemistry. For example, it has been shown that the different enantiomers of MEHP can have varying effects on steroidogenesis in Leydig cells. This suggests that the biological activity of these compounds is indeed stereospecific.

The principles of stereospecificity imply that the (R) and (S) enantiomers of MEHTP could also exhibit different toxicological profiles. alrasheedcol.edu.iq They may be metabolized at different rates or have different affinities for biological receptors. A reaction or interaction is termed stereospecific if different stereoisomers of the reactant lead to different stereoisomeric products. wikipedia.orgnumberanalytics.com Therefore, a comprehensive toxicological assessment of MEHTP would require an investigation into the specific activities of its individual enantiomers. Future research could focus on whether (R)-MEHTP and (S)-MEHTP differ in their ability to bind to nuclear receptors or to be metabolized by human enzymes, which would provide a more refined understanding of the potential risks associated with exposure to DEHTP.

Risk Assessment Frameworks and Regulatory Science Perspectives

Integration of Toxicokinetic and Toxicodynamic Data in Risk Assessment Methodologies

The risk assessment of Mono(2-ethylhexyl) terephthalate (B1205515) (MEHTP) is intrinsically linked to its parent compound, di(2-ethylhexyl) terephthalate (DEHTP), as MEHTP is a primary metabolite. Modern risk assessment methodologies increasingly incorporate toxicokinetic (TK) and toxicodynamic (TD) data to move beyond default uncertainty factors and provide a more refined, data-driven evaluation of potential human health risks.

Toxicokinetic models, particularly Physiologically Based Pharmacokinetic (PBPK) models, are powerful tools in this regard. A PBPK model has been developed for DEHTP to understand its absorption, distribution, metabolism, and excretion (ADME) in humans. foodpackagingforum.orgresearchgate.netnih.govifst.orgfrontiersin.org This model was developed based on a refined model for another plasticizer, di-(2-propylheptyl) phthalate (B1215562) (DPHP), and was calibrated using data from human volunteers who ingested a single oral dose of DEHTP. foodpackagingforum.orgnih.gov The model incorporates in vitro and in silico data to define its parameters, such as predicting tissue:blood partition coefficients and scaling intrinsic hepatic clearance from laboratory studies to real-world scenarios. foodpackagingforum.orgnih.gov

A key finding from this PBPK model was the significant role of lymphatic uptake for DEHTP, a factor that was more pronounced than for DPHP. nih.gov The model was calibrated against the urinary excretion of DEHTP metabolites, providing a quantitative way to link external exposure to internal dose metrics. foodpackagingforum.orgnih.gov Such models are crucial for estimating the concentration of the active chemical species at the target tissue, which is a critical component of the toxicodynamic assessment. researchgate.net

Toxicodynamic studies for MEHTP and other DEHTP metabolites investigate the mechanism of action and the dose-response relationship for any observed toxic effects. For instance, in vitro studies have compared the effects of DEHTP metabolites with those of di(2-ethylhexyl) phthalate (DEHP) metabolites on thyroid receptors. nih.gov These studies provide valuable data for understanding the relative potency and potential hazards of MEHTP. While some research has suggested potential endocrine-disrupting effects for DEHTP, toxicological studies have generally not shown the critical effects, such as the "phthalate syndrome," that are associated with DEHP. frontiersin.org

The integration of TK and TD data allows for a more robust risk assessment. By using PBPK models to estimate internal doses of MEHTP and other metabolites, and combining this with toxicodynamic data on their effects, risk assessors can develop more accurate human equivalent doses and refine health-based guidance values. researchgate.net This approach moves away from relying solely on external dose metrics from animal studies and incorporates a more mechanistic understanding of the chemical's behavior in the human body.

Derivation of Health-Based Guidance Values

Health-based guidance values (HBGVs) are essential for contextualizing human biomonitoring data and assessing the potential for health risks from chemical exposures. These values, such as Tolerable Daily Intakes (TDIs) and Biomonitoring Equivalents (BEs), are derived from toxicological data and information on the chemical's toxicokinetics.

For the parent compound of MEHTP, di(2-ethylhexyl) terephthalate (DEHTP), the European Food Safety Authority (EFSA) has been involved in setting guidance values for plasticizers. In a 2019 update, EFSA established a group TDI of 50 µg/kg body weight per day for four ortho-phthalates (DBP, BBP, DEHP, and DINP) based on their reproductive effects. foodpackagingforum.orgfood.gov.uk However, for di-isodecylphthalate (DIDP), a separate TDI of 150 µg/kg bw per day was maintained, based on its effects on the liver. foodpackagingforum.org While a specific, recently updated TDI from EFSA for DEHTP was not the focus of this particular update, previous assessments and the continued evaluation of plasticizers inform the risk assessment of DEHTP.

The German Human Biomonitoring (HBM) Commission has derived an HBM-I value for a specific oxidative metabolite of DEHTP, 5cx-MEPTP, in urine. umweltbundesamt.de The HBM-I value represents the concentration of a substance in a human biological medium below which no adverse health effects are expected. For the DEHTP metabolite 5cx-MEPTP in urine, the HBM-I value is set at 1.8 mg/L for the general population. umweltbundesamt.de This value was calculated using a simple toxicokinetic model that considers factors like body weight-related urine volume per day. umweltbundesamt.de The establishment of such a value underscores the importance of specific metabolites in assessing exposure and risk.

Biomonitoring Equivalents (BEs) are another type of health-based guidance value that translates an existing exposure guidance value (like a TDI or Reference Dose) into a concentration of a chemical or its metabolite in a biological medium. nih.gov The derivation of BEs requires robust toxicokinetic data, including the fraction of the parent compound that is excreted as a specific metabolite in urine (the urinary excretion fraction, or Fue). researchgate.net For DEHTP, specific oxidative metabolites, including MEHTP, have been identified as suitable biomarkers for assessing human exposure, as they are specific to the parent compound. cpsc.gov The availability of human metabolism studies that quantify the excretion fractions of these metabolites is a critical step in deriving BEs for DEHTP. food.gov.uk

The table below summarizes the health-based guidance value for a metabolite of DEHTP.

CompoundMatrixGuidance ValueIssuing BodyPopulation
5cx-MEPTPUrine1.8 mg/L (HBM-I)German HBM CommissionGeneral Population

Regulatory Status and Management Approaches for Terephthalate Plasticizers and their Metabolites

The regulatory landscape for plasticizers is dynamic, with increasing scrutiny on both traditional and alternative compounds. Mono(2-ethylhexyl) terephthalate (MEHTP) is primarily regulated as a metabolite of its parent compound, di(2-ethylhexyl) terephthalate (DEHTP).

In the United States , DEHTP is subject to the Toxic Substances Control Act (TSCA), which is administered by the Environmental Protection Agency (EPA). europa.eu Under TSCA, chemicals are subject to risk evaluations to determine if they present an unreasonable risk to human health or the environment. DEHTP is also listed in the Code of Federal Regulations (21 CFR) for use in food contact substances, with specified intended uses and conditions. nih.gov

In the European Union , DEHTP is regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. wikipedia.org Manufacturers and importers of DEHTP are required to register the substance with the European Chemicals Agency (ECHA) and provide data on its properties, uses, and potential risks. acs.org The regulatory approach under REACH for terephthalates like DEHTP is informed by the extensive evaluation of ortho-phthalates. Several ortho-phthalates, such as DEHP, have been identified as Substances of Very High Concern (SVHC) due to their reproductive toxicity and are included in the Authorisation List (Annex XIV) of REACH. europa.euwikipedia.org This means their use is highly restricted and requires specific authorization. The increasing regulation of ortho-phthalates has driven the market towards alternative plasticizers like DEHTP.

The management approaches for terephthalate plasticizers and their metabolites focus on a risk-based framework. This involves:

Hazard Identification: Reviewing toxicological data for the parent compound and its metabolites.

Exposure Assessment: Using biomonitoring of metabolites like MEHTP to determine human exposure levels.

Risk Characterization: Comparing exposure levels to health-based guidance values to determine if there is a potential for risk.

Regulatory bodies also consider the specific applications of these plasticizers. For example, there are specific regulations for the use of plasticizers in food contact materials, medical devices, and children's toys to minimize exposure to vulnerable populations. nih.goveuropa.eu The continuous generation of new scientific data on the metabolism, exposure, and potential health effects of DEHTP and its metabolites like MEHTP will continue to inform and refine these regulatory management approaches.

Comparative Risk Assessment with Alternative Plasticizers

Di(2-ethylhexyl) terephthalate (DEHTP), and by extension its metabolite this compound (MEHTP), is often considered a safer alternative to ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP). Comparative risk assessment is a key process used by regulatory agencies and manufacturers to evaluate the relative risks of different substances intended for the same use.

Several factors contribute to the perception of DEHTP as a lower-risk alternative to DEHP:

Lower Toxicity Profile: Toxicological studies on DEHTP have not demonstrated the same level of reproductive and developmental toxicity that has been observed for DEHP. Specifically, DEHTP is not associated with the "phthalate syndrome" of anti-androgenic effects seen with DEHP. frontiersin.org A French government report concluded that based on available information, DEHTP is not expected to pose significant health or environmental risks and is not considered toxic for reproduction.

Different Metabolic Profile: While both DEHP and DEHTP are metabolized to their respective monoesters (MEHP and MEHTP), the subsequent metabolic pathways and the relative abundance of different metabolites can influence their toxicological properties.

Lower Migration from Products: Studies have shown that DEHTP tends to have lower migration rates from PVC products compared to DEHP, which can result in lower human exposure. nih.gov

However, the risk assessment of alternative plasticizers is an ongoing process. While DEHTP is generally considered safer, some in vitro and in silico studies have suggested potential for endocrine disruption, although these findings are not consistently supported by in vivo data. cpsc.gov

The table below provides a qualitative comparison of DEHTP with DEHP and other alternative plasticizers based on available information.

PlasticizerParent CompoundPrimary MetaboliteKey Comparative Risk Assessment Points
DEHTP Di(2-ethylhexyl) terephthalateThis compound (MEHTP) Considered a safer alternative to DEHP; lower reproductive and developmental toxicity profile; lower migration from some products.
DEHP Di(2-ethylhexyl) phthalateMono(2-ethylhexyl) phthalate (MEHP)Known reproductive and developmental toxicant ("phthalate syndrome"); use is restricted in many applications.
DINCH Diisononyl cyclohexane-1,2-dicarboxylate-Another common alternative to ortho-phthalates; generally considered to have a favorable toxicological profile.
TOTM Tris(2-ethylhexyl) trimellitate-Used in applications requiring low volatility; some studies suggest potential for estrogenic activity. cpsc.gov
ATBC Acetyl tributyl citrate-A citrate-based plasticizer; some studies have indicated potential for ovarian toxicity and endocrine disruption. cpsc.gov

It is important to note that the toxicological databases for many alternative plasticizers are less extensive than for legacy compounds like DEHP. cpsc.gov Therefore, ongoing research and monitoring are crucial to ensure that the replacement of one plasticizer with another does not result in a "regrettable substitution," where a new, understudied risk is introduced.

Emerging Research Areas and Future Directions in Mono 2 Ethylhexyl Terephthalate Studies

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics)

Omics technologies, which allow for the large-scale study of biological molecules, are providing unprecedented insights into the effects of MEHTP. By examining global changes in genes (transcriptomics) and metabolites (metabolomics), researchers can identify pathways and mechanisms perturbed by MEHTP exposure.

Transcriptomics:

Transcriptomic analyses have revealed that MEHTP can induce significant changes in gene expression in various cell types. For instance, a study on bovine oocytes exposed to environmentally relevant concentrations of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a compound structurally similar to MEHTP and the primary active metabolite of DEHP, identified alterations in the expression of 456 genes in oocytes and 290 genes in the resulting blastocysts. nih.govoup.com These affected genes were involved in crucial biological processes such as transcription, cytoskeleton regulation, and metabolic pathways. nih.gov Another study on placental cell models showed that MEHP exposure led to differential gene expression based on concentration and fetal sex, with male placental cells appearing more responsive. acs.orgdrugtargetreview.com This research highlighted the enrichment of ligand-inducible nuclear hormone transcription factors like PPARG, PPARD, ESR1, and AR, confirming previously suggested mechanisms of phthalate disruption. acs.org In mouse Sertoli cells, MEHP treatment resulted in the differential expression of 210 genes, with the 'focal adhesion' pathway being significantly enriched. nih.gov

Metabolomics:

Metabolomics is a powerful tool for identifying biomarkers of exposure and effect. A study investigating the metabolic response of trophoblast cells to MEHP exposure found significant dose-dependent metabolic perturbations. wikipedia.orgmdpi.com At higher concentrations, over 300 metabolic features were altered, with amino acid, pyrimidine, and glutathione (B108866) metabolism being particularly affected. wikipedia.orgmdpi.com This study identified 5'-UMP and N-acetylputrescine as potential sensitive biomarkers for MEHP exposure. wikipedia.orgmdpi.com In a study of pregnant women, exposure to DEHP was associated with significant alterations in the maternal plasma metabolome, including the upregulation of fatty acids and amino acids and the downregulation of ceramides (B1148491) and sphingomyelins. nih.gov Such studies underscore the utility of metabolomics in elucidating the biological impact of phthalate metabolites. nih.gov

The integration of transcriptomics and metabolomics, known as metabotranscriptomics, offers a more comprehensive understanding of the molecular pathways affected by MEHTP. This integrated approach can help to connect changes in gene expression with downstream metabolic consequences, providing a more complete picture of the compound's mechanism of action.

Longitudinal Biomonitoring and Health Outcome Associations

Longitudinal biomonitoring studies, which track exposures and health outcomes in a population over time, are crucial for understanding the long-term health implications of MEHTP exposure. While data specifically on MEHTP is still emerging, studies on its parent compound, DEHTP, and other phthalates provide a framework for future research.

Human biomonitoring studies have confirmed widespread exposure to DEHTP, with its metabolites, including MEHTP, being detected in the urine of the general population. acs.org A study using data from the National Health and Nutrition Examination Survey (NHANES) from 2015–2016 found that MEHTP and another DEHTP metabolite, mono-2-ethyl-5-carboxypentyl terephthalate (B1205515) (MECPTP), were detectable in over 96% of the U.S. population. nih.gov The study also noted that urinary concentrations of these metabolites appeared to be increasing over time, suggesting a rise in DEHTP exposure. researchgate.net

Emerging epidemiological studies are beginning to link DEHTP metabolite levels with specific health outcomes. For example, a recent study associated higher urinary concentrations of DEHTP metabolites with an increased risk of nonalcoholic fatty liver disease (NAFLD) in adults. acs.org The study found that mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) had a greater contribution to NAFLD risk compared to several conventional phthalate metabolites. acs.org Another longitudinal cohort study on hemodialysis patients found that higher serum levels of MEHP were significantly associated with an increased risk of cardiovascular mortality. nih.gov

Future longitudinal studies will need to focus on establishing clear associations between well-characterized MEHTP exposure levels and a broader range of health endpoints, including reproductive, metabolic, and developmental outcomes. These studies are essential for informing public health policies and risk assessment for DEHTP.

Low-Dose Exposure Effects and Non-Monotonic Dose-Response Relationships

The study of low-dose effects and non-monotonic dose-response (NMDR) relationships is a critical area of research for endocrine-disrupting chemicals, including phthalates and their metabolites. A non-monotonic dose-response curve is one in which the slope of the curve changes direction, resulting in, for example, a U-shaped or inverted U-shaped curve. nih.govnih.gov This phenomenon challenges the traditional toxicological principle that "the dose makes the poison," where higher doses are expected to produce greater effects.

For endocrine disruptors, effects at low, environmentally relevant concentrations may not be predictable from studies conducted at high doses. nih.govresearchgate.net While direct evidence for NMDRs for MEHTP is still limited, studies on the closely related MEHP provide a strong basis for concern. For example, a review of studies on bis(2-ethylhexyl) phthalate (DEHP) revealed non-monotonic dose-responses for various endpoints, including testosterone (B1683101) levels. nih.gov

In vitro studies have demonstrated that low concentrations of MEHP can have significant biological effects. One study found that MEHP at low nanomolar concentrations, similar to those found in human follicular fluid, impaired the developmental competence of bovine oocytes. nih.gov Another study showed that MEHP could inhibit estradiol (B170435) production in human granulosa-lutein cells at concentrations within the range of environmental exposure levels. researchgate.net

The potential for low-dose effects and NMDRs has significant implications for the risk assessment of MEHTP. Traditional toxicological testing often relies on high-dose studies to determine a no-observed-adverse-effect level (NOAEL), from which a "safe" exposure level is extrapolated. nih.gov However, if NMDRs occur below the NOAEL, this approach may not be protective of public health. nih.govnih.gov Future research must, therefore, include a wider range of doses, particularly at the lower end of the exposure spectrum, to accurately characterize the dose-response relationship for MEHTP.

Mixture Toxicity and Cumulative Exposure Assessments

Humans are typically exposed to a complex mixture of chemicals from various sources, rather than to single compounds in isolation. This reality has led to a growing focus on mixture toxicity and cumulative exposure assessments. The study of MEHTP is no exception, as exposure occurs in the context of other phthalates and environmental contaminants.

The U.S. Environmental Protection Agency (EPA) has recognized the importance of a cumulative risk assessment for phthalates, given that many of these compounds can have similar effects on human health. nih.govresearchgate.net A cumulative risk assessment evaluates the combined effects of exposure to multiple chemicals that may act on the same biological pathways or produce similar adverse outcomes. nih.govnih.gov For phthalates, a key concern is their potential to act as anti-androgens, and the cumulative effect of exposure to multiple anti-androgenic phthalates may be greater than the effect of any single compound. nih.gov

Research has shown that combined exposure to different phthalates can lead to additive or even synergistic effects. researchgate.net A study on the combined effects of bisphenol A (BPA) and MEHP on a human liver cell line (HepG2) found that co-exposure led to alterations in oxidant/antioxidant status and endoplasmic reticulum stress. nih.gov Another study investigating the effects of a phthalate mixture on a 3D model of the human ovarian extracellular matrix reported negative impacts on key structural components. oup.com

Future research on MEHTP should increasingly consider its effects in the context of relevant chemical mixtures. This includes designing studies that test the effects of MEHTP in combination with other phthalates, as well as with other classes of environmental chemicals to which humans are commonly exposed. Such studies will provide a more realistic assessment of the potential health risks associated with MEHTP exposure.

Development of Novel Analytical Methods for Trace Analysis

The accurate assessment of human exposure to MEHTP relies on the availability of sensitive and specific analytical methods for its detection in biological matrices such as urine, blood, and hair. As MEHTP is often present at trace levels, the development of novel analytical techniques with low detection limits is a key area of research.

Current methods for the analysis of MEHTP and other phthalate metabolites typically involve enzymatic deconjugation of the metabolites, followed by online solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This approach offers high sensitivity and specificity. Isotope dilution is often used to ensure accurate quantification. nih.govresearchgate.net

Emerging analytical strategies aim to improve the throughput, reduce sample volume requirements, and enhance the sensitivity of these methods. Innovations in sample preparation techniques are focused on minimizing matrix effects, which can interfere with the analysis of target compounds in complex biological samples like plasma and urine. chromatographyonline.comnih.gov This includes the development of new extraction materials and automated high-throughput sample processing systems. nih.gov

Furthermore, there is a growing interest in developing methods that can simultaneously measure a wide range of environmental contaminants, including MEHTP, in a single analysis. This "exposome" approach requires sophisticated analytical platforms, often involving high-resolution mass spectrometry, to identify and quantify a broad spectrum of chemicals. The development of such methods will be crucial for advancing our understanding of cumulative exposures and their health consequences.

Advanced In Vitro and In Silico Models for Mechanistic Elucidation

Advanced in vitro (cell-based) and in silico (computer-based) models are becoming increasingly important for elucidating the molecular mechanisms of MEHTP toxicity and for screening chemicals for potential adverse effects. These models offer the potential to reduce reliance on animal testing while providing human-relevant data.

Advanced In Vitro Models:

Traditional two-dimensional (2D) cell culture systems have limitations in their ability to replicate the complex microenvironment of tissues in the human body. nih.gov To address this, researchers are developing and utilizing more physiologically relevant three-dimensional (3D) cell culture models, such as spheroids and organoids. oup.comnih.govresearchgate.net These models better mimic the cell-cell and cell-matrix interactions that occur in vivo, providing a more accurate platform for toxicity testing. researchgate.net For example, a 3D spheroid model of the human ovarian extracellular matrix has been used to study the effects of a phthalate mixture. oup.com

Organ-on-a-chip technology represents a further advancement in in vitro modeling. drugtargetreview.comnih.govnih.gov These microfluidic devices contain living cells in a 3D arrangement that simulates the structure and function of human organs. nih.govnih.gov Multi-organ-on-a-chip systems can even model the interactions between different organs, allowing for the study of a chemical's metabolism and its effects on multiple target tissues. drugtargetreview.comnih.gov While the specific application of organ-on-a-chip to MEHTP is still in its early stages, this technology holds great promise for future mechanistic studies.

In Silico Models:

In silico models, which use computational approaches to predict the biological activity of chemicals, are another valuable tool in MEHTP research. Molecular docking studies, for example, can predict how MEHTP might bind to and interact with biological targets such as nuclear receptors. sigmaaldrich.com One study used in silico methods to investigate the binding of DEHTP and DEHP metabolites to thyroid receptors, providing insights into their potential endocrine-disrupting activity. mdpi.com Another study used network toxicology and molecular docking to explore the potential mechanisms through which MEHP might influence the development of prostate cancer. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling is another powerful in silico tool that can simulate the absorption, distribution, metabolism, and excretion of MEHTP in the body. researchgate.net These models can help to predict internal dose levels from external exposure data and can be used to extrapolate findings from in vitro studies to in vivo scenarios.

The continued development and application of these advanced in vitro and in silico models will be instrumental in advancing our understanding of the health risks posed by ME.

Q & A

Q. What methodologies are recommended for detecting and quantifying MEHT and its metabolites in biological matrices?

MEHT and its oxidative metabolites (e.g., 5-OH-MEHT) require advanced analytical techniques due to low environmental concentrations and structural similarities to phthalate metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing deuterated internal standards (e.g., d4-MEHT) to correct for matrix effects . Sample preparation involves enzymatic hydrolysis (β-glucuronidase) of urine or serum to release conjugated metabolites, followed by solid-phase extraction (C18 columns). Validation parameters must include limits of detection (LOD < 0.1 ng/mL), recovery rates (>85%), and inter-day precision (<15% RSD) .

Q. How does MEHT’s environmental stability influence experimental design for ecotoxicological studies?

MEHT’s log Kow (5.07–6.6) and low water solubility (4 mg/L) suggest high adsorption to organic matter in soil and sediments . Hydrolysis studies in simulated biological fluids (e.g., rat gut homogenates) show slower degradation kinetics compared to DEHP, necessitating longer exposure periods in in vivo models to assess bioaccumulation . For aquatic toxicity assays, use solvent carriers like dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) to avoid confounding effects .

Q. What are the critical factors in assessing MEHT’s stability during in vitro toxicology assays?

MEHT’s ester bonds are susceptible to enzymatic hydrolysis by esterases in cell culture media. Pre-treat media with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) or use serum-free conditions to prevent metabolite generation during assays . Stability tests under incubation conditions (e.g., 37°C, 5% CO₂) should confirm parent compound integrity via time-course LC-MS analysis .

Advanced Research Questions

Q. What molecular mechanisms underlie MEHT’s potential endocrine-disrupting effects?

MEHT’s metabolite 5-OH-MEHT exhibits dual hormonal activity:

  • Estrogenic Activity : Binds to human estrogen receptor-alpha (hERα) with an EC₅₀ of 1.2 µM, inducing a 16-fold increase in estrogen synthesis in H295R adrenocortical cells via CYP19A1 (aromatase) upregulation .
  • Androgenic Interference : Acts as a partial agonist for the human androgen receptor (hAR), with docking simulations showing competitive displacement of dihydrotestosterone (DHT) at the ligand-binding domain .
    Experimental designs should incorporate co-stimulation assays (e.g., ERα/AR reporter gene systems) and transcriptomic profiling to identify crosstalk between pathways .

Q. How do discrepancies between in vitro and in vivo toxicity data for MEHT inform model selection?

In vitro models (e.g., EA.hy926 endothelial cells) show MEHT-induced autophagy at 50 µM via LC3-II accumulation, but in vivo rat studies (90-day exposure) report no significant histopathological changes at equivalent doses . This discrepancy highlights the importance of:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : To reconcile dose metrics across systems, incorporating human biomonitoring data (e.g., urinary 5-oxo-MEHT levels) .
  • Metabolite-Specific Assays : Focus on oxidized metabolites (e.g., 5-OH-MEHT), which exhibit higher potency than the parent compound .

Q. What experimental approaches validate the role of oxidative metabolites in MEHT’s toxicodynamics?

Oxidative metabolites like 5-OH-MEHT require targeted analysis due to their enhanced bioactivity:

  • Synthesis and Characterization : Prepare metabolites via in vitro hepatic microsomal incubations (S9 fractions + NADPH), followed by purification using preparative HPLC .
  • Receptor Binding Assays : Use fluorescence anisotropy to quantify displacement of labeled estradiol (¹⁴C-E₂) from hERα by 5-OH-MEHT .
  • Transcriptional Activation : Employ CRISPR-edited cell lines (e.g., ERα-knockout) to isolate metabolite-specific effects .

Q. How can researchers address conflicting data on MEHT’s impact on steroidogenesis?

Contradictory findings on MEHT’s inhibition of CYP17A1 (17α-hydroxylase) versus CYP19A1 activation necessitate:

  • Dose-Response Curves : Test concentrations spanning environmental (nM) to pharmacological (µM) ranges .
  • Tissue-Specific Models : Compare effects in adrenal (H295R) versus gonadal (Leydig cell) lineages to identify organ-specific vulnerabilities .
  • Omics Integration : Pair RNA-seq data with metabolomics to map steroidogenic pathway perturbations .

Methodological Recommendations

  • Quality Control : Include solvent and process blanks in LC-MS workflows to detect background contamination from laboratory plastics .
  • In Silico Tools**: Use molecular docking (e.g., AutoDock Vina) to prioritize metabolites for testing based on binding affinity predictions .
  • Ethical Compliance : Adhere to OECD guidelines (e.g., Test No. 456) for endocrine disruptor screening to ensure regulatory relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.